Ethyl 7-bromobenzofuran-3-carboxylate
Overview
Description
Preparation Methods
The synthesis of Ethyl 7-bromobenzofuran-3-carboxylate typically involves the bromination of benzofuran derivatives followed by esterification. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to yield ethyl 5-nitrobenzofuran-2-carboxylate . Subsequent reduction of the nitro group and bromination at the 7-position yields this compound .
Chemical Reactions Analysis
Ethyl 7-bromobenzofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzofuran ring and the ester group.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium carbonate, ethyl bromoacetate, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 7-bromobenzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-bromobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Ethyl 7-bromobenzofuran-3-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl 5-nitrobenzofuran-2-carboxylate: Similar in structure but with a nitro group at the 5-position instead of a bromine atom at the 7-position.
Benzofuran-2-carboxylic acid: Lacks the ethyl ester group and the bromine atom, making it less complex.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
ethyl 7-bromo-1-benzofuran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-2-14-11(13)8-6-15-10-7(8)4-3-5-9(10)12/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZWLMXQVQHHML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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